molecular formula C11H15F B1464798 4-Fluoropentylbenzene CAS No. 28593-14-8

4-Fluoropentylbenzene

Cat. No.: B1464798
CAS No.: 28593-14-8
M. Wt: 166.23 g/mol
InChI Key: UUSDRJMGNWECCO-UHFFFAOYSA-N
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Description

4-Fluoropentylbenzene (CAS: 57695-98-4, molecular formula: C₁₁H₁₅F) is a fluorinated aromatic hydrocarbon characterized by a benzene ring substituted with a fluorine atom at the para position and a pentyl chain at the meta position. This compound is notable for its applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced materials. Its fluorine substituent enhances electronegativity and lipophilicity, influencing reactivity and binding interactions in molecular systems .

Properties

IUPAC Name

4-fluoropentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDRJMGNWECCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoropentylbenzene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a fluorine atom and a pentyl group. Its chemical structure can be represented as follows:

C6H5C5H11F\text{C}_6\text{H}_5\text{C}_5\text{H}_{11}\text{F}

This structure influences its interaction with biological systems, particularly in modulating receptor activity and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological targets. Notable areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Neuropharmacological Effects : Research suggests potential interactions with neurotransmitter systems, which may influence mood and behavior.
  • Cardiovascular Effects : Investigations into the cardiovascular implications of related compounds highlight potential effects on blood pressure and heart rate.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially altering signaling pathways.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic processes, impacting cellular functions.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialZone of InhibitionSignificant activity against Staphylococcus aureus
Enzyme InhibitionIC50 MeasurementEffective against nucleoside transporters (ENT1 & ENT2)
Cardiovascular EffectsIsolated Rat Heart ModelDecreased perfusion pressure observed

Case Studies

Several case studies have explored the implications of this compound in specific contexts:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound derivatives against common pathogens. The results indicated a notable zone of inhibition, suggesting potential for development as an antimicrobial agent.
  • Neuropharmacological Assessment : Another investigation focused on the compound's effects on neurotransmitter systems. It was found that certain analogs could modulate dopamine receptors, indicating a possible role in treating mood disorders.
  • Cardiovascular Impact : A detailed analysis using isolated rat hearts demonstrated that this compound could significantly lower perfusion pressure, suggesting its potential as a cardiovascular agent.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) profiles were assessed using computational models, indicating favorable pharmacokinetic properties that support further development.
  • Structure-Activity Relationships (SAR) : Studies have shown that modifications to the fluorine position or pentyl chain length can significantly alter biological activity, emphasizing the importance of structural optimization.

Scientific Research Applications

Chemical Synthesis

4-Fluoropentylbenzene serves as a versatile building block in organic synthesis. Its unique structural characteristics allow it to participate in various chemical reactions:

  • Substitution Reactions : The fluorine atom can facilitate electrophilic aromatic substitution, making it an ideal precursor for synthesizing more complex aromatic compounds.
  • Functionalization : The pentyl chain can be modified to introduce additional functional groups, enhancing the compound's reactivity and potential applications.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts FormedConditions Required
Electrophilic SubstitutionVarious substituted phenyl derivativesCatalysts, temperature control
Nucleophilic SubstitutionFluorinated derivativesBase presence, solvent choice
OxidationAlcohols, ketonesOxidizing agents (e.g., KMnO₄)
ReductionAlkanes, alcoholsReducing agents (e.g., LiAlH₄)

Biological Applications

Research has indicated that this compound may exhibit bioactive properties. Studies have explored its potential as a therapeutic agent in various biological assays:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through modulation of specific cellular pathways.
  • Inflammatory Response Modulation : The compound may influence inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Case Study: Anticancer Activity of this compound Derivatives

A study evaluated the cytotoxic effects of several derivatives of this compound on cancer cell lines. The results indicated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 5 µM, demonstrating its potential as an anticancer agent.

Material Science Applications

In materials science, this compound is being investigated for its role in developing advanced materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : Functionalized nanoparticles using this compound have been explored for drug delivery systems due to their biocompatibility and targeted delivery capabilities.

Table 2: Material Properties of Polymers Containing this compound

PropertyStandard PolymerPolymer with this compound
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
BiocompatibilityModerateHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-fluoropentylbenzene, highlighting differences in substituents, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications References
This compound C₁₁H₁₅F 166.24 g/mol -F (para), -C₅H₁₁ (meta) - Lipophilic
- High thermal stability (decomp. >250°C)
- Moderate solubility in organic solvents
Pharmaceutical intermediates, liquid crystals
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 g/mol -F (para), -Cl (butyl chain) - Higher polarity due to Cl
- Lower thermal stability (decomp. ~200°C)
- Enhanced halogen bonding
Halogenated polymer precursors
4-Fluoro-3-iso-pentoxybenzoic acid C₁₂H₁₅FO₃ 226.24 g/mol -F (para), -CO₂H (meta), -O-C₅H₁₁ - Acidic (pKa ~3.5)
- Soluble in polar aprotic solvents (e.g., DMF)
- UV-active (λmax = 270 nm)
Fluorescent probes, coordination chemistry
4-Fluorobenzoylpiperidine hydrochloride C₁₂H₁₅ClFNO 259.71 g/mol -F (para), -CO-piperidine·HCl - High water solubility
- Ionic character
- Bioactive (CNS-targeting)
Neuropharmacological agents

Key Differences in Reactivity and Stability :

  • Electron-Withdrawing Effects: The fluorine atom in this compound decreases electron density at the benzene ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs like pentylbenzene. However, its pentyl chain enhances steric hindrance, further moderating reactivity .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, this compound decomposes above 250°C, whereas chlorinated analogs (e.g., the compound in ) degrade at lower temperatures (~200°C) due to weaker C-Cl bonds.
  • Solubility: The absence of polar groups in this compound limits its solubility in water but enhances compatibility with nonpolar matrices, making it suitable for polymer blending .

Pharmaceutical Intermediates :

This compound derivatives are critical in synthesizing cathinone analogs (e.g., 4-F-α-PVP), where the fluorine atom improves metabolic stability and blood-brain barrier penetration. Structural analogs like 4-F-3-Methyl-α-PVP hydrochloride (CAS: N/A) show similar bioactivity but altered pharmacokinetics due to methyl substitution .

Material Science :

In fluorinated polyetherketones, 4-fluorophenyl groups contribute to high glass transition temperatures (Tg = 123–159°C) and thermal resistance (5% weight loss >510°C in N₂), outperforming non-fluorinated polymers .

Analytical Challenges :

Differentiation of this compound analogs requires advanced techniques:

  • EI-MS : Fragmentation patterns distinguish positional isomers (e.g., 4- vs. 3-fluoropentylbenzene) via characteristic ion clusters (e.g., m/z 166 for [M+] in this compound) .
  • NMR : ¹⁹F NMR chemical shifts (δ = -115 ppm for para-F) resolve substitution patterns unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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